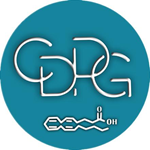- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Halogen sulfides
Halogen sulfides are a class of compounds that include sulfur bonded to one or more halogens, such as fluorine (F), chlorine (Cl), bromine (Br), and iodine (I). These compounds exhibit diverse chemical behaviors depending on the specific halogen involved. For instance, hydrogen halides like HCl can react with thioacetamide to form elemental sulfur and hydrohalic acid, reflecting their strong acidic nature.
Halogen sulfides are often prepared by reacting hydrogen halides with sulfur or its derivatives under controlled conditions. They play significant roles in various chemical processes, including the synthesis of organic compounds and as intermediates in pharmaceuticals. Due to their reactive properties, halogen sulfides can undergo substitution reactions, adding functional groups to organic molecules, which is crucial for many industrial applications.
These compounds are typically volatile and have distinct odors reminiscent of garlic or burnt matches. Handling them requires caution due to potential corrosive effects on materials and irritative properties to the skin and mucous membranes. Proper safety measures, including appropriate ventilation and personal protective equipment (PPE), should be observed when working with halogen sulfides in laboratory settings.


-
Methoxypolyethylene Glycols: Emerging Excipients in Modern BiopharmaceuticalsMethoxypolyethylene Glycols: Emerging Excipients in Modern Biopharmaceuticals Introduction to Methoxypolyethylene Glycols Methoxypolyethylene glycols (MPEG) are a class of polymeric excipients that have gained significant attention in the field of biopharmaceuticals due to their unique properties and versatility. These polymers, derived from polyethylene glycol (PEG), exhibit excellent solubility,...
-
Melamine-Related Contaminations in Pharmaceuticals: A Growing ConcernMelamine-Related Contaminations in Pharmaceuticals: A Growing Concern Introduction Melamine, a nitrogen-rich heterocyclic compound, has gained significant attention due to its widespread use as a contaminant in various industries, including pharmaceuticals. The presence of melamine in pharmaceutical products poses serious health risks and has raised concerns about the quality and safety of...
-
Ibuprofen: A Comprehensive Review of Its Pharmaceutical Properties and ApplicationsIbuprofen: A Comprehensive Review of Its Pharmaceutical Properties and Applications Introduction to Ibuprofen Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been an integral part of both over-the-counter (OTC) and prescription medications for decades. Discovered in 1961, ibuprofen was developed by the pharmaceutical company Boots as a treatment for arthritis and...
-
Hyaluronidase: A Key Enzyme in Transdermal Drug Delivery SystemsHyaluronidase: A Key Enzyme in Transdermal Drug Delivery Systems Introduction to Hyaluronidase and Its Role in Transdermal Drug Delivery Hyaluronidase, often referred to as hyalase, is a unique enzyme that plays a pivotal role in various biological processes. In the context of transdermal drug delivery systems (TDDS), hyaluronidase has emerged as a critical component due to its ability to enhance...
-
Glyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological ImplicationsGlyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological Implications Introduction to Glyoxal and Its Relevance in Modern Science Glyoxal, a small organic compound with the chemical formula C₂H₄O₂, has garnered significant attention in recent scientific research due to its diverse biopharmaceutical applications and potential toxicological implications. As a simple...





